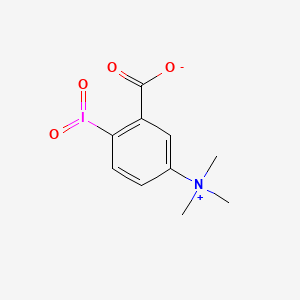

2-Iodyl-5-(trimethylazaniumyl)benzoate

Description

2-Iodyl-5-(trimethylazaniumyl)benzoate is a structurally complex benzoate derivative featuring an iodyl (IO₂⁺) group at the 2-position and a trimethylazaniumyl (N⁺(CH₃)₃) group at the 5-position of the benzene ring. Applications may span organic synthesis (as an oxidizing agent) or polymer chemistry (as a co-initiator in resin systems), leveraging its dual functional groups .

Properties

IUPAC Name |

2-iodyl-5-(trimethylazaniumyl)benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12INO4/c1-12(2,3)7-4-5-9(11(15)16)8(6-7)10(13)14/h4-6H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSUZXZNNDSZNTE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(C)C1=CC(=C(C=C1)I(=O)=O)C(=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12INO4 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.11 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Similar Compounds

Comparison with Other Iodinated Benzoates

Diphenyliodonium Hexafluorophosphate (DPI): DPI, a diaryliodonium salt, is widely used as a photoinitiator in resins. Unlike 2-Iodyl-5-(trimethylazaniumyl)benzoate, DPI lacks a quaternary ammonium group, reducing its solubility in polar matrices. However, both compounds exhibit oxidizing behavior: DPI accelerates polymerization in resin systems containing amines like 2-(dimethylamino) ethyl methacrylate, while the iodyl group in the target compound may act as a standalone oxidizer .

| Property | This compound | DPI |

|---|---|---|

| Oxidizing Strength | High (IO₂⁺) | Moderate (I⁺) |

| Solubility | High (due to N⁺(CH₃)₃) | Low (non-polar solvents) |

| Role in Resins | Potential co-initiator/oxidizer | Photoinitiator |

Comparison with Quaternary Ammonium-Substituted Benzoates

Ethyl 4-(Dimethylamino) Benzoate (EDAB): EDAB, a tertiary amine-containing benzoate, is a co-initiator in resin cements. The trimethylazaniumyl group in the target compound confers permanent positive charge, unlike EDAB’s pH-dependent amine. This difference impacts reactivity: EDAB achieves a higher degree of conversion (DC) in resins (68–72%) compared to methacrylate-based amines, but the target compound’s fixed charge may enhance compatibility with anionic matrices .

Comparison with Alkyl Benzoates

Methyl Benzoate and Ethyl Benzoate: Simple alkyl benzoates are used in cosmetics and pharmaceuticals due to low toxicity (e.g., methyl benzoate rat oral LD₅₀ = 1.4 g/kg ). The iodyl and ammonium groups in the target compound likely increase toxicity and reactivity. For instance, the iodyl group may introduce oxidative stress risks, while alkyl benzoates are generally non-reactive .

| Property | This compound | Methyl Benzoate |

|---|---|---|

| Toxicity (Oral LD₅₀) | Expected higher | 1.4 g/kg (rat) |

| Application | Industrial/chemical synthesis | Cosmetics, flavoring |

| Oxidative Potential | High | None |

Research Findings and Theoretical Implications

- Reactivity in Resin Systems: The trimethylazaniumyl group may improve resin compatibility compared to EDAB, while the iodyl group could reduce reliance on external initiators like DPI .

- Toxicity Profile: The compound’s iodinated structure may necessitate stringent handling protocols, contrasting with the GRAS (Generally Recognized As Safe) status of alkyl benzoates .

- Synthetic Challenges: Incorporating both iodyl and quaternary ammonium groups requires precise stoichiometry, akin to the multi-step syntheses described for thiourea derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.